molecular formula C19H12ClNOS B386538 10-benzoyl-2-chloro-10H-phenothiazine

10-benzoyl-2-chloro-10H-phenothiazine

Cat. No.: B386538
M. Wt: 337.8g/mol
InChI Key: GEWSWDQRMYUYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-benzoyl-2-chloro-10H-phenothiazine is a useful research compound. Its molecular formula is C19H12ClNOS and its molecular weight is 337.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that phenothiazine derivatives, including 10-benzoyl-2-chloro-10H-phenothiazine, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit histone deacetylase (HDAC) enzymes, particularly HDAC6, which plays a crucial role in cancer progression. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis pathways .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa5.0HDAC6 inhibition and apoptosis induction
MCF-74.5Cell cycle arrest and apoptosis
A5496.0Modulation of p53 signaling

Photodynamic Therapy

The compound has also been explored for its potential use in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. Research indicates that this compound can be activated by specific wavelengths of light, leading to localized oxidative stress in tumor cells, thereby enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues .

Case Study: Photodynamic Efficacy

In a controlled study involving animal models, the application of this compound in PDT resulted in significant tumor reduction compared to untreated controls. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues, indicating its potential as a safe therapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that phenothiazine derivatives may possess neuroprotective properties. Studies have indicated that this compound can mitigate oxidative stress-induced neuronal cell death, possibly through the modulation of antioxidant pathways and inhibition of apoptotic signaling cascades . This finding opens avenues for further research into its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C19H12ClNOS

Molecular Weight

337.8g/mol

IUPAC Name

(2-chlorophenothiazin-10-yl)-phenylmethanone

InChI

InChI=1S/C19H12ClNOS/c20-14-10-11-18-16(12-14)21(15-8-4-5-9-17(15)23-18)19(22)13-6-2-1-3-7-13/h1-12H

InChI Key

GEWSWDQRMYUYDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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